molecular formula C10H14O2 B134755 2-(4-Methoxyphenyl)propan-2-ol CAS No. 7428-99-1

2-(4-Methoxyphenyl)propan-2-ol

Cat. No.: B134755
CAS No.: 7428-99-1
M. Wt: 166.22 g/mol
InChI Key: BFXOWZOXTDBCHP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2This compound is observed as a metabolite in cancer metabolism .

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is a metabolite observed in cancer metabolism

Mode of Action

It is known to be a metabolite observed in cancer metabolism , suggesting it may interact with biochemical pathways involved in cancer progression.

Biochemical Pathways

As a metabolite observed in cancer metabolism , it may be involved in the complex network of metabolic pathways that are altered in cancer cells.

Pharmacokinetics

Its molecular weight is 16622 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a metabolite observed in cancer metabolism , it may influence the growth and proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)propan-2-ol can be achieved through various methods. One common method involves the reduction of 4-methoxyacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propan-2-ol: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-(4-Hydroxyphenyl)propan-2-ol: This compound has a hydroxyl group instead of a methoxy group.

    2-(4-Chlorophenyl)propan-2-ol: This compound has a chlorine atom instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)propan-2-ol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. The presence of the methoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOWZOXTDBCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225298
Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-99-1
Record name 4-Methoxy-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7428-99-1
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Record name 2-(4-Methoxyphenyl)propan-2-ol
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Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
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Record name 4-methoxy-α,α-dimethylbenzyl alcohol
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Record name 2-(4-METHOXYPHENYL)PROPAN-2-OL
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Record name 2-(4-methoxyphenyl)propan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This was synthesized using a synthesis based on that described by Archer et al., J. Org. Chem., Vol. 42, No. 13, 1977, page 2282, column 2 (see synthesis of (22)). A solution of 4-methoxy acetophenone (151.18 g, 1 mol) in 300 ml of anhydrous THF was added for 1 h to the solution of 1N methyl magnesium chloride (1360 ml, 1.36 mol) in THF while maintaining the internal temperature at 10-15° C. After completion of the addition, the reaction mixture was heated for about 4.5 hrs. After completion of the reaction (as determined by TLC), 0.2 L of water was slowly added during 3 hrs to quench the reaction while maintaining the internal temperature at <15° C. The reaction mixture was decanted from the precipitate and evaporated under vacuum. The remaining white residue was washed with methyl t-butyl ether (MTBE) (2×200 mL) and evaporated. The combined residue was dissolved in 400 mL of MTBE and 200 mL of water was added. The organic layer was extracted and the aqueous layer was washed with MTBE (3×50 mL). The combined organic extracts were dried over anhydrous sodium sulfate and evaporated to dryness to afford 156 g of 2-(4-Methoxy-phenyl)-propan-2-ol as yellow oil (94% yield, 96% purity by HPLC).
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151.18 g
Type
reactant
Reaction Step Two
Quantity
1360 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(4-Methoxyphenyl)propan-2-ol formation in the context of trans-anethole photo-oxygenation?

A1: The research paper [] investigates the photo-oxygenation of trans-anethole, a major component of anise essential oil, using tetraphenylporphyrin (TPP) as a singlet oxygen sensitizer. The study identifies this compound as one of the key products alongside 4-methoxybenzaldehyde and erythro and threo 1-(4-methoxyphenyl)propane-1,2-diol. This finding is significant as it sheds light on the potential degradation pathways of trans-anethole upon exposure to light and oxygen, which could have implications for the stability and shelf life of anise essential oil and related products.

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